molecular formula C12H17NO B8587728 2-(3-Methoxy-phenyl)-2-methyl-pyrrolidine

2-(3-Methoxy-phenyl)-2-methyl-pyrrolidine

Cat. No. B8587728
M. Wt: 191.27 g/mol
InChI Key: JVDDIUXCABJZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807691B2

Procedure details

Add boron trifluoride diethyl etherate (1.34 g, 9.42 mmol) dropwise over 5 min to a −78° C. solution of 5-(3-methoxy-phenyl)-3,4-dihydro-2H-pyrrole (1.50 g, 8.56 mmol) in tetrahydrofuran (60 mL). After stirring for 45 min, add methyllithium (1.6 M in diethyl ether, 10.70 mL, 17.10 mmol) dropwise over 10 min. After stirring the bright yellow reaction mixture for 2.5 h, warm the reaction mixture slowly to 0° C. After 1.5 h replace the dry ice/acetone cooling bath with an ice bath. After 15 min, quench the reaction using water (50 mL) and saturated aqueous ammonium chloride (50 mL) and adjust the pH to about 11-12 using aqueous 2 M sodium hydroxide. Extract the aqueous layer with 9:1 methylene chloride/chloroform (3×200 mL) and dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain an orange oil. Redissolve the crude oil in methylene chloride (200 mL) and add aqueous 2 M hydrochloric acid (200 mL). Separate the layers and extract the aqueous layer with additional methylene chloride (100 mL) and discard the combined organic layers. Adjust the resulting aqueous layer to a pH of 14 using aqueous 2 M sodium hydroxide (about 250 mL), extract with 1:1 methylene chloride/chloroform (2×250 mL), dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to obtain an orange oil (1.30 g). Purify the oil by flash chromatography eluting with a gradient of methylene chloride/90:10:1 methylene chloride/methanol/concentrated ammonium hydroxide (4:1 to 1:1) to obtain the title compound (650 mg, 40%) as a light yellow oil. MS (APCI+): 192 [Cl2H17NO+H]+; 1H NMR (300 MHz, CDCl3): δ 7.24 (symmetrical m, 1H), 7.09-7.03 (m, 2H), 6.75 (ddd, J=8.1, 2.6, 0.9 Hz, 1H), 3.81 (s, 3H), 3.16-2.94 (symmetrical m, 2H), 2.14-2.01 (m, 1H), 1.94-1.67 (m, 4H), 1.42 (s, 3H).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5]COCC.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:18]2[CH2:19][CH2:20][CH2:21][N:22]=2)[CH:15]=[CH:16][CH:17]=1.C[Li].C(=O)=O.CC(C)=O.Cl>O1CCCC1.C(Cl)Cl>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:18]2([CH3:5])[CH2:19][CH2:20][CH2:21][NH:22]2)[CH:15]=[CH:16][CH:17]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1CCCN1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring the bright yellow reaction mixture for 2.5 h
Duration
2.5 h
WAIT
Type
WAIT
Details
After 1.5 h replace
Duration
1.5 h
WAIT
Type
WAIT
Details
After 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quench the reaction
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with 9:1 methylene chloride/chloroform (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an orange oil
CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with additional methylene chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with 1:1 methylene chloride/chloroform (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the combined organic layers over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1(NCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.